molecular formula C20H22O8 B13856064 Bisphenol E Mono-beta-D-glucuronide

Bisphenol E Mono-beta-D-glucuronide

Cat. No.: B13856064
M. Wt: 390.4 g/mol
InChI Key: ZLIQHBWCMSGZCU-TYAQDGCWSA-N
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Description

Bisphenol E Mono-beta-D-glucuronide (BPE-G) is a glucuronidated metabolite of Bisphenol E (BPE), formed via phase II metabolism where glucuronic acid is conjugated to the parent compound by UDP-glucuronosyltransferases (UGTs). Glucuronidation typically enhances water solubility, facilitating renal or biliary excretion, and often reduces the biological activity of the parent compound.

Properties

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H22O8/c1-10(11-2-6-13(21)7-3-11)12-4-8-14(9-5-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h2-10,15-18,20-24H,1H3,(H,25,26)/t10?,15-,16-,17+,18-,20+/m0/s1

InChI Key

ZLIQHBWCMSGZCU-TYAQDGCWSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol E Mono-beta-D-glucuronide typically involves the enzymatic reaction of Bisphenol E with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction occurs under mild conditions, usually at physiological pH and temperature, to facilitate the transfer of the glucuronic acid moiety to Bisphenol E.

Industrial Production Methods

Industrial production of this compound is less common compared to its synthesis in laboratory settings. the process would likely involve the use of bioreactors containing the necessary enzymes and substrates, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bisphenol E Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions. It may also participate in conjugation reactions with other molecules, enhancing its solubility and excretion.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

    Conjugation: UDPGA and UGT enzymes under physiological conditions.

Major Products Formed

    Hydrolysis: Bisphenol E and glucuronic acid.

    Conjugation: Various glucuronide conjugates depending on the substrate.

Scientific Research Applications

Bisphenol E Mono-beta-D-glucuronide is used extensively in scientific research to study the metabolism and excretion of Bisphenol E. It serves as a biomarker for exposure to Bisphenol E and helps in understanding the pharmacokinetics and toxicokinetics of this compound. Additionally, it is used in environmental studies to assess the impact of Bisphenol E on ecosystems and in medical research to investigate its potential endocrine-disrupting effects.

Mechanism of Action

Bisphenol E Mono-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of Bisphenol E. It is involved in the detoxification and excretion processes, reducing the bioavailability of Bisphenol E in the body. The molecular targets and pathways include the UDP-glucuronosyltransferase enzymes that facilitate its formation and the transport proteins that aid in its excretion.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Bisphenol A Glucuronide (BPA-G)

  • Receptor Binding: Unlike BPA, which binds estrogen receptors (ERα and ERβ) with higher affinity for ERβ (IC₅₀ = 0.96 µM for ERβ vs.
  • Metabolic Fate : BPA-G is rapidly excreted in urine and bile, with studies demonstrating negligible bioactivity in vivo. This contrasts with BPA, which exhibits uterotropic effects at high doses (200–800 mg/kg) in rats .

Estradiol-17β-D-glucuronide (E₂17βG)

  • Transport and Cholestasis : E₂17βG is transported by multidrug resistance protein (MRP) in hepatic membranes (Vmax = 1.4 nmol mg⁻¹ min⁻¹, Km = 2.5 µM) and induces dose-dependent cholestasis in rats (8.5–21 µmol/kg, i.v.), reducing bile acid secretion by 65–70% .
  • Site Specificity: Glucuronidation at the 17β position (vs. 3β in non-cholestatic estradiol glucuronides) is critical for MRP-mediated transport and cholestatic activity .

Morphine-6-O-beta-D-glucuronide (M6G)

  • Pharmacological Activity : M6G binds competitively to μ-, δ-, and κ-opioid receptors (Ki ~22 µM for MRP inhibition) and is 90–650× more potent than morphine in central analgesia. This contrasts with morphine-3-glucuronide (M3G), which lacks receptor binding and pharmacological activity .
Metabolic and Excretion Pathways

Hepatic Disposition

  • 1-O-Gemfibrozil-beta-D-glucuronide (GG) : GG undergoes carrier-mediated hepatic uptake (hepatic clearance = 10.4 mL/min) and biliary excretion (73% of dose). Its transport is inhibited by clofibric acid glucuronide, suggesting shared transporters .
  • Ceramide-beta-D-glucuronide : Hydrolyzed in the colon by β-glucuronidase to release ceramide, which suppresses aberrant crypt foci (precancerous lesions) in mice. This highlights site-specific glucuronide activation .

Renal Excretion

  • BPA-G vs. BPA : BPA-G is rapidly excreted in urine, while unconjugated BPA persists in serum, contributing to endocrine disruption. Similar excretion kinetics are expected for BPE-G .

Key Findings :

  • Positional Specificity : Glucuronidation at specific sites (e.g., 17β in E₂17βG vs. 3β in inactive estradiol glucuronides) determines transport and toxicity .
  • Receptor Interactions : Glucuronides like M6G retain activity via receptor binding, while others (e.g., BPA-G, E₂17βG) lose parent compound activity .
  • Metabolic Fate : Hepatic transporters (e.g., MRP) and colonic enzymes (e.g., β-glucuronidase) dictate whether glucuronides are excreted or reactivated .

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